BENGHE Foundational & Exploratory

Check Availability & Pricing

The History and Discovery of N-acetyl-DL-
leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetylleucine

Cat. No.: B1674215

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-leucine, a derivative of the essential amino acid leucine, has a multifaceted history
spanning over half a century. Initially commercialized in France in 1957 for the treatment of
vertigo, it has recently garnered renewed and significant interest from the scientific community
for its therapeutic potential in a range of neurological disorders. This technical guide provides
an in-depth exploration of the history, discovery, and scientific evolution of N-acetyl-DL-leucine,
with a particular focus on the distinct properties of its stereoisomers. We delve into the seminal
synthesis protocols, key experimental methodologies that have defined its characterization,
and the current understanding of its mechanisms of action, including its influence on critical
signaling pathways. Quantitative data from pivotal preclinical and clinical studies are presented
in a structured format to facilitate comparative analysis. This guide is intended to be a
comprehensive resource for researchers, scientists, and drug development professionals
engaged in the study and application of this intriguing molecule.

Introduction: A Renewed Focus on a Historic
Molecule

N-acetyl-DL-leucine was first introduced as an over-the-counter medication in France under the
trade name Tanganil® for the management of acute vertigo.[1][2] For decades, its use was
primarily confined to this indication, with a limited understanding of its precise mechanism of
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action. However, recent scientific investigations have unveiled a surprising therapeutic potential
for this compound and, more specifically, its L-enantiomer, N-acetyl-L-leucine, in various
neurological and neurodegenerative diseases. This has led to a resurgence in research aimed
at elucidating its pharmacological properties and therapeutic applications.

A critical turning point in the understanding of this compound was the recognition of the
differential activities of its stereoisomers. N-acetyl-DL-leucine is a racemic mixture, meaning it
contains equal parts of N-acetyl-L-leucine and N-acetyl-D-leucine.[1] Extensive research has
now established that N-acetyl-L-leucine is the pharmacologically active enantiomer, while the
D-enantiomer is largely considered inactive or may possess different biological effects.[3] This
discovery has profound implications for drug development, shifting the focus towards the
therapeutic application of the purified L-enantiomer.

The Genesis of N-acetyl-leucine: Early Synthesis

The initial synthesis of acetylated amino acids was part of a broader effort in the mid-20th
century to modify these fundamental biological molecules to enhance their pharmacokinetic
properties.

Synthesis of N-acetyl-L-leucine (DeWitt and Ingersoll,
1951)

The foundational method for preparing pure N-acetyl-L-leucine was described by DeWitt and
Ingersoll in 1951. While the full detailed protocol from the original publication is not readily
available in the public domain, historical accounts and subsequent patents reference this
seminal work. The process generally involves the acetylation of L-leucine using an acetylating
agent like acetic anhydride in an alkaline or neutral aqueous solution, followed by purification
through crystallization. A patent describing a similar process outlines the reaction of L-leucine
with molar equivalents of acetic anhydride and sodium hydroxide.[4]

Synthesis of N-acetyl-DL-leucine (Racemic Mixture)

The synthesis of the racemic mixture, N-acetyl-DL-leucine, typically starts with L-leucine, which
undergoes a racemization step prior to acetylation. This process ensures an equal mixture of
the D and L enantiomers in the final product.

Experimental Protocol: Synthesis of N-acetyl-DL-leucine

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.biorxiv.org/content/10.1101/826222v1.full.pdf
https://archive.org/stream/atreatiseonlawr00jonegoog/atreatiseonlawr00jonegoog_djvu.txt
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_N_Acetyl_L_leucine_in_Neurological_Disorder_Research.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol is adapted from a patented method for the preparation of N-acetyl-DL-leucine.[5]
 Dissolution and Racemization:

o Dissolve 100g of L-leucine in 1000-1200mL of 2N NaOH with heating.

o Add 1-3mL of salicylaldehyde as a catalyst for racemization.

o Maintain the temperature at 95°C for approximately 3 hours, monitoring the optical rotation
of the solution until it approaches zero, indicating successful racemization.

o Acetylation:
o Cool the reaction mixture to 5°C in an ice bath.
o Slowly add 80mL of acetic anhydride dropwise while maintaining the low temperature.

o Allow the reaction to proceed for 30 minutes after the addition of acetic anhydride is
complete.

o Purification:

[e]

Increase the temperature to 60°C.

o

Add an appropriate amount of activated carbon to decolorize the solution.

[¢]

Adjust the pH of the solution to 2.5-3.0 with hydrochloric acid (HCI).

[e]

Cool the solution to 4°C to induce crystallization.

[e]

Collect the N-acetyl-DL-leucine crystals by suction filtration and dry the product.[5]

Pharmacological Distinction of Enantiomers: Key
Experimental Findings

A pivotal area of research has been the comparative analysis of the pharmacokinetic and
pharmacodynamic properties of the N-acetyl-leucine enantiomers. These studies have
consistently highlighted the superior therapeutic activity of the L-enantiomer.
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Pharmacokinetic Profile in Mice

Studies in mice have revealed significant differences in the plasma concentrations of the D-
and L-enantiomers following oral administration of the racemic mixture.

Parameter N-acetyl-D-leucine N-acetyl-L-leucine Reference
Cmax (ng/mL) 86,100 341 [6]
AUC (h*ng/mL) 75,800 2,560 [6]

Table 1: Comparative
Pharmacokinetics of
N-acetyl-leucine
Enantiomers in Mice
Plasma Following Oral
Administration of N-

acetyl-DL-leucine (100
mg/kg).

These findings indicate a much greater systemic exposure to the D-enantiomer compared to
the L-enantiomer when the racemate is administered.[6] This is attributed to potential inhibition
of the L-enantiomer's uptake by the D-enantiomer and first-pass metabolism of the L-
enantiomer.[6]

Experimental Protocol: Pharmacokinetic Analysis in Mice

This protocol is based on methodologies described in pharmacokinetic studies of N-acetyl-
leucine enantiomers.[6][7]

e Animal Model and Dosing:
o Male BALB/c mice are used for the study.

o Administer N-acetyl-DL-leucine or purified N-acetyl-L-leucine orally via gavage at a
specified dose (e.g., 100 mg/kg).

e Sample Collection:

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7046201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7046201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7046201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7046201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7046201/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Quantification_of_N_Acetyl_D_leucine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8
hours) post-administration via venipuncture.

o Separate plasma by centrifugation.

o Sample Analysis:

o Quantify the plasma concentrations of N-acetyl-D-leucine and N-acetyl-L-leucine using a
validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

[8]
e Data Analysis:

o Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using a non-
compartmental model.[7]

Efficacy in a Cellular Model of Niemann-Pick Disease
Type C

In vitro studies using a cellular model of Niemann-Pick disease type C (NPC), a lysosomal
storage disorder, have demonstrated the superior efficacy of N-acetyl-L-leucine in correcting
disease-related phenotypes.
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% Reduction

in Relative Statistical
Compound Concentration Lysosomal Significance Reference
Volume (Mean (p-value)
+ SEM)
N-acetyl-L-
_ 1 mM 253+35 <0.001 [9]
leucine
N-acetyl-DL-
_ 1 mM 18.9+ 4.2 <0.01 [9]
leucine
N-acetyl-D- o
) 1 mM 8.7+5.1 Not Significant 9]
leucine
Table 2:
Comparative
Efficacy of N-

acetyl-leucine
and its
Enantiomers in
Reducing
Lysosomal
Volume in
NPC1-/- Chinese
Hamster Ovary
Cells.

These results clearly indicate that N-acetyl-L-leucine is the most effective enantiomer in
reducing the expanded lysosomal volume characteristic of NPC cells.[9]

Experimental Protocol: Lysosomal Volume Quantification with LysoTracker

This protocol describes a general method for staining and quantifying lysosomal volume using
LysoTracker dyes.[9]

e Cell Culture and Treatment:

o Culture NPC1-/- Chinese Hamster Ovary cells in appropriate media.
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o Treat cells with 1 mM of N-acetyl-DL-leucine, N-acetyl-D-leucine, or N-acetyl-L-leucine for
a specified duration.

e Staining:

o Incubate the treated cells with a LysoTracker dye (e.g., LysoTracker Red DND-99) at a
working concentration of 50-75 nM in pre-warmed media for 30-120 minutes at 37°C,
protected from light.

e Imaging:
o Acquire fluorescent images of the stained cells using a fluorescence microscope.
e Quantification and Analysis:

o Use image analysis software to quantify the total fluorescent area per cell, which
corresponds to the relative lysosomal volume.

o Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences
between treatment groups.

Unraveling the Mechanism of Action: A Multi-faceted
Approach

The renewed interest in N-acetyl-DL-leucine has spurred research into its underlying
mechanisms of action. Current evidence suggests that its therapeutic effects are mediated
through multiple pathways.

Modulation of Autophagy and mTORC1 Signaling

One of the key proposed mechanisms of N-acetyl-L-leucine is its ability to modulate autophagy,
the cellular process for degrading and recycling damaged components.[10] Leucine and its
metabolite, acetyl-coenzyme A (AcCoA), are known to regulate the mechanistic target of
rapamycin complex 1 (mnTORC1), a central inhibitor of autophagy.[11][12] It is hypothesized
that N-acetyl-L-leucine may influence this pathway, leading to an enhancement of autophagy.
[10] This is particularly relevant in neurodegenerative diseases where the accumulation of
misfolded proteins is a common pathology.
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Figure 1: Proposed influence of N-acetyl-L-leucine on the mTORC1 and autophagy pathway.

Reduction of Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases. Studies have
shown that N-acetyl-L-leucine can attenuate neuroinflammation. In a mouse model of traumatic
brain injury, N-acetyl-L-leucine treatment led to a reduction in the expression of pro-
inflammatory markers.[13][14]
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Experimental Protocol: Assessment of Neuroinflammation

This protocol provides a general workflow for assessing neuroinflammation in a mouse model
of neurological injury.[14]

e Animal Model and Treatment:
o Induce a neurological injury (e.g., controlled cortical impact) in mice.
o Administer N-acetyl-L-leucine or a vehicle control orally.
» Tissue Collection and Preparation:
o At a specified time point post-injury, euthanize the animals and harvest the brain tissue.

o Process the tissue for either RNA extraction (for gene expression analysis) or
immunohistochemistry.

e Analysis:

o Quantitative PCR (QPCR): Measure the mRNA levels of pro-inflammatory markers such as
iINOS, NLRP3, IL-13, and TNF.[14]

o Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Ibal)
to assess the inflammatory response at the cellular level.

Historical Context: The Vertigo Connection

The initial application of N-acetyl-DL-leucine for vertigo was based on early preclinical studies.
A 1957 study by Leau and Ducrot described an experimental model of vertigo in mice induced
by rapid rotation.[15] They reported that N-acetyl-DL-leucine was effective in reducing the
duration of the vertigo-like behavior in this model.[15] While quantitative data from these early
studies are scarce in modern databases, they laid the groundwork for the clinical use of the
compound. Later studies in animal models of unilateral labyrinthectomy (a procedure that
induces vestibular imbalance) showed that N-acetyl-DL-leucine, and specifically the L-
enantiomer, accelerated postural compensation.[16][17]
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Figure 2: Workflow of the early experimental model of vertigo in mice.

Clinical Investigations: From Vertigo to
Neurodegeneration
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While N-acetyl-DL-leucine has a long history of use for vertigo, recent clinical trials have
focused on the efficacy of N-acetyl-L-leucine in treating rare neurodegenerative diseases.

Niemann-Pick Disease Type C (NPC)

Multiple clinical studies have demonstrated the therapeutic benefit of N-acetyl-L-leucine in
patients with NPC. A randomized, double-blind, placebo-controlled crossover trial showed that
treatment with N-acetyl-L-leucine for 12 weeks resulted in a statistically significant improvement
in neurological status compared to placebo, as measured by the Scale for the Assessment and
Rating of Ataxia (SARA).[7][18]

Study Number of Treatment Primary o
. . ; Key Finding Reference
Phase Patients Duration Endpoint
Statistically
Clinical significant
Impression of  improvement
Phase Il 33 6 weeks Change in in symptoms, [11][16]
Severity (Cl- functioning,
CS) and quality of
life.
Mean change
of -1.97 with
12 weeks Change in NALL vs.
Phase Il 60 ) [71[18]
(crossover) SARA score -0.60 with
placebo
(p<0.001).
Table 3:
Summary of
Clinical Trial
Data for N-
acetyl-L-
leucine in
Niemann-
Pick Disease
Type C.
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Cerebellar Ataxia

The potential of N-acetyl-DL-leucine to treat cerebellar ataxia has also been investigated. An
early case series reported significant improvements in ataxic symptoms in patients with
degenerative cerebellar ataxia.[1] However, a subsequent randomized, placebo-controlled
crossover trial in a broader population of patients with cerebellar ataxia of different etiologies
did not find a significant treatment benefit of acetyl-DL-leucine compared to placebo. These
contrasting findings suggest that the efficacy may be dependent on the specific type of ataxia
and highlight the need for further research in well-defined patient populations.

Conclusion and Future Directions

The journey of N-acetyl-DL-leucine from a symptomatic treatment for vertigo to a promising
therapeutic for rare neurodegenerative diseases is a compelling example of drug repurposing
and the importance of stereospecific pharmacology. The identification of N-acetyl-L-leucine as
the active enantiomer has been a critical breakthrough, paving the way for more targeted and
effective therapeutic strategies.

The mechanisms of action, while not fully elucidated, appear to involve fundamental cellular
processes such as autophagy and the mitigation of neuroinflammation. Future research should
continue to unravel these complex pathways to better understand the full therapeutic potential
of N-acetyl-L-leucine. Further clinical trials in well-defined patient populations are warranted to
confirm its efficacy in various neurological disorders. The continued exploration of this historic
molecule holds significant promise for the development of novel treatments for patients with
debilitating neurological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. biorxiv.org [biorxiv.org]

e 2. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.biorxiv.org/content/10.1101/826222v1.full.pdf
https://www.benchchem.com/product/b1674215?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/826222v1.full.pdf
https://www.researchgate.net/publication/23133889_Effects_of_Acetyl-DL-Leucine_in_Vestibular_Patients_A_Clinical_Study_following_Neurotomy_and_Labyrinthectomy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Full text of "A Treatise on the law of real property as applied between vendor and
purchaser in modern conveyancing, or, Estates in fee and their transfer by deed"
[archive.org]

4. benchchem.com [benchchem.com]

5. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare
neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia
telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after
oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]
8. researchgate.net [researchgate.net]
9. nbinno.com [nbinno.com]

10. researchgate.net [researchgate.net]

11. Leucine Signals to mTORCL1 via Its Metabolite Acetyl-Coenzyme A - PMC
[pmc.ncbi.nlm.nih.gov]

12. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and
neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]
14. researchgate.net [researchgate.net]

15. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral
Labyrinthectomy by Action in the Cerebellum and Thalamus | PLOS One [journals.plos.org]

16. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral
Labyrinthectomy by Action in the Cerebellum and Thalamus - PMC [pmc.ncbi.nim.nih.gov]

17. pubs.acs.org [pubs.acs.org]

18. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The
ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [The History and Discovery of N-acetyl-DL-leucine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674215#history-and-discovery-of-n-acetyl-dl-
leucine]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://archive.org/stream/atreatiseonlawr00jonegoog/atreatiseonlawr00jonegoog_djvu.txt
https://archive.org/stream/atreatiseonlawr00jonegoog/atreatiseonlawr00jonegoog_djvu.txt
https://archive.org/stream/atreatiseonlawr00jonegoog/atreatiseonlawr00jonegoog_djvu.txt
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_N_Acetyl_L_leucine_in_Neurological_Disorder_Research.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7821839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7821839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7821839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7046201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7046201/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Quantification_of_N_Acetyl_D_leucine.pdf
https://www.researchgate.net/figure/The-effect-of-l-leucine-on-mTORC1-and-MAPK-pathways-After-serum-and-amino-acid_fig4_289355750
https://www.nbinno.com/article/pharmaceutical-intermediates/mechanism-n-acetyl-l-leucine-therapeutic-implications
https://www.researchgate.net/publication/342311249_Leucine_regulates_autophagy_via_acetylation_of_the_mTORC1_component_raptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331339/
https://pubmed.ncbi.nlm.nih.gov/33927281/
https://pubmed.ncbi.nlm.nih.gov/33927281/
https://www.researchgate.net/publication/351205375_N-Acetyl-L-leucine_improves_functional_recovery_and_attenuates_cortical_cell_death_and_neuroinflammation_after_traumatic_brain_injury_in_mice
https://www.researchgate.net/publication/327482997_Leucine_Signals_to_mTORC1_via_Its_Metabolite_Acetyl-Coenzyme_A
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0120891
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0120891
https://pmc.ncbi.nlm.nih.gov/articles/PMC4372420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4372420/
https://pubs.acs.org/doi/10.1021/ja01151a108
https://pmc.ncbi.nlm.nih.gov/articles/PMC8672236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8672236/
https://www.benchchem.com/product/b1674215#history-and-discovery-of-n-acetyl-dl-leucine
https://www.benchchem.com/product/b1674215#history-and-discovery-of-n-acetyl-dl-leucine
https://www.benchchem.com/product/b1674215#history-and-discovery-of-n-acetyl-dl-leucine
https://www.benchchem.com/product/b1674215#history-and-discovery-of-n-acetyl-dl-leucine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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